molecular formula C9H19NO B3381829 n-Butylpentanamide CAS No. 2763-67-9

n-Butylpentanamide

Cat. No. B3381829
CAS RN: 2763-67-9
M. Wt: 157.25 g/mol
InChI Key: PKOPLDUHARSIKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes n-Butylpentanamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .


Molecular Structure Analysis

N-Butylpentanamide has a molecular formula of C9H19NO . It contains a total of 29 bonds; 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 secondary amide (aliphatic) .


Physical And Chemical Properties Analysis

N-Butylpentanamide has a density of 0.9±0.1 g/cm3, a boiling point of 239.6±8.0 °C at 760 mmHg, and a flash point of 135.1±3.4 °C . It also has a molar refractivity of 47.3±0.3 cm3 .

properties

IUPAC Name

N-butylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-7-9(11)10-8-6-4-2/h3-8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOPLDUHARSIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182011
Record name n-Butylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butylpentanamide

CAS RN

2763-67-9
Record name N-Butylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2763-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylpentanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Butylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM El-Sayed, RL Brown, B Bunn - Journal of Insect Physiology, 2021 - Elsevier
… Based on these hints, we synthesized eight amides (N-butylpentanamide, N-(2-methylbutyl)butanamide, N-(3-methylbutyl)butanamide (MBB), N-(5-methylhexyl)acetamide, N-…
Number of citations: 2 www.sciencedirect.com
JL Esker - 1992 - search.proquest.com
… From reactions of 1-dimethylamino-1-cyclohexene with PTOC imidate ester 54, prepared in situ from N-butylpentanamide (53), o-amido ketone 55 was isolated in 10% yield after …
Number of citations: 0 search.proquest.com
JE Forsee, J Aubé - The Journal of Organic Chemistry, 1999 - ACS Publications
The hydrolysis of iminium ether intermediates formed by a nitrogen insertion sequence involving azido alcohols 1 or 2 and ketones was investigated. Ketones containing 6−12-…
Number of citations: 49 pubs.acs.org
HF Motiwala, M Charaschanya, VW Day… - The Journal of Organic …, 2016 - ACS Publications
The effect of carrying out two variations of the Schmidt reaction with ketone electrophiles in hexafluoroisopropanol (HFIP) solvent has been studied. When TMSN 3 is reacted with …
Number of citations: 61 pubs.acs.org
E Sattarinezhad, AK Bordbar, N Fani - Computers in biology and medicine, 2015 - Elsevier
Targeting Survivin, as an inhibitor of apoptosis and a regulator of cell division, has become a worldwide controversial issue. Piperine as a pungent alkaloid has been identified as the …
Number of citations: 22 www.sciencedirect.com
EV Sagadeev, AA Gimadeev, VP Barabanov - Theoretical Foundations of …, 2009 - Springer
Experimental hats of combustion have been analyzed for about 150 organonitrogen compounds. Group contributions have been calculated, and, using an additivity scheme, the heat of …
Number of citations: 33 link.springer.com

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